molecular formula C12H16ClNO4S B14298649 Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate CAS No. 120789-47-1

Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate

Cat. No.: B14298649
CAS No.: 120789-47-1
M. Wt: 305.78 g/mol
InChI Key: CSOKVPVISIOUEE-UHFFFAOYSA-N
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Description

Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate is an organic compound that features a propyl group attached to a carbamate moiety, which is further linked to a 4-chlorobenzene-1-sulfonyl group through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate typically involves multiple steps, starting with the preparation of the 4-chlorobenzene-1-sulfonyl chloride. This intermediate can be synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride. The resulting sulfonyl chloride is then reacted with ethylamine to form 2-(4-chlorobenzene-1-sulfonyl)ethylamine.

In the next step, the amine is reacted with propyl chloroformate in the presence of a base such as triethylamine to yield this compound. The reaction conditions typically involve maintaining the reaction mixture at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.

Major Products Formed

    Substitution Reactions: Products include nitro, halogenated, or sulfonated derivatives of the aromatic ring.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Propyl [2-(4-methylbenzene-1-sulfonyl)ethyl]carbamate
  • Propyl [2-(4-nitrobenzene-1-sulfonyl)ethyl]carbamate
  • Propyl [2-(4-bromobenzene-1-sulfonyl)ethyl]carbamate

Uniqueness

Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate is unique due to the presence of the 4-chlorobenzene-1-sulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

120789-47-1

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

propyl N-[2-(4-chlorophenyl)sulfonylethyl]carbamate

InChI

InChI=1S/C12H16ClNO4S/c1-2-8-18-12(15)14-7-9-19(16,17)11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15)

InChI Key

CSOKVPVISIOUEE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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